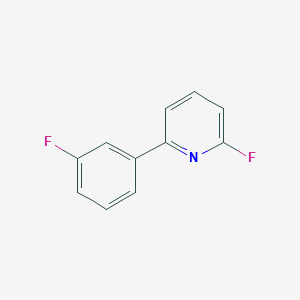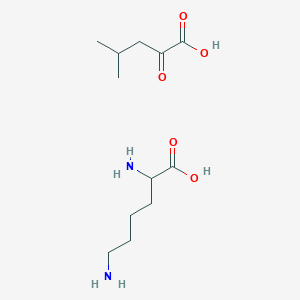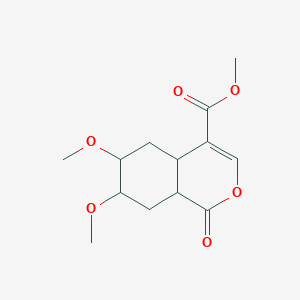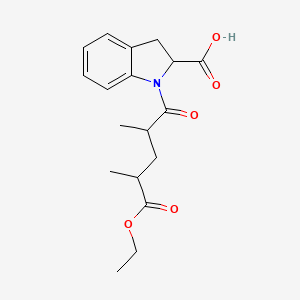
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin is a derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. This compound is characterized by the substitution of amino groups at the 6th position of each glucose unit, resulting in a molecule with enhanced chemical reactivity and unique properties. It is widely used in various scientific fields due to its ability to form inclusion complexes with a variety of guest molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octakis(6-amino-6-deoxy)-gamma-cyclodextrin typically involves the modification of gamma-cyclodextrin through a series of chemical reactions. One common method is the nucleophilic substitution reaction, where gamma-cyclodextrin is reacted with a suitable amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amino groups to primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Octakis(6-amino-6-deoxy)-gamma-cyclodextrin involves its ability to form inclusion complexes with guest molecules. The amino groups enhance its binding affinity and specificity towards negatively charged molecules, facilitating the encapsulation and stabilization of these guests. This property is particularly useful in drug delivery, where the compound can protect the active ingredient from degradation and improve its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptakis(6-amino-6-deoxy)-beta-cyclodextrin: Similar to Octakis(6-amino-6-deoxy)-gamma-cyclodextrin but with seven glucose units.
Per(6-guanidino-6-deoxy)-cyclodextrins: These derivatives have guanidino groups instead of amino groups, offering different binding properties and applications.
Uniqueness
This compound is unique due to its higher number of glucose units, which provides a larger cavity for guest molecule encapsulation. This makes it particularly suitable for applications requiring the inclusion of larger or multiple guest molecules .
Eigenschaften
Molekularformel |
C48H88N8O32 |
|---|---|
Molekulargewicht |
1289.2 g/mol |
IUPAC-Name |
5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2 |
InChI-Schlüssel |
HGJBCHWVBHLZPM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)


![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)


